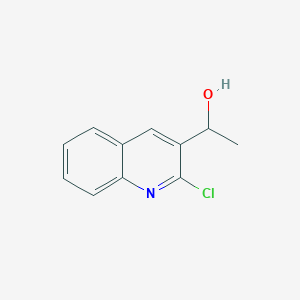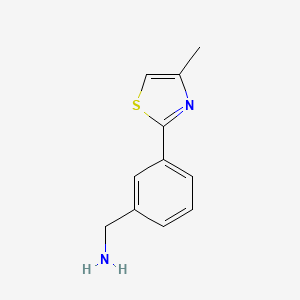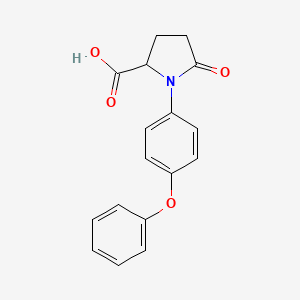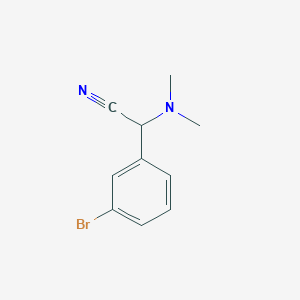
1-(2-Chloroquinolin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroquinolin-3-yl)ethan-1-ol is an organic compound that has garnered significant attention in various fields of research and industry. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the second position and an ethan-1-ol group at the third position. The molecular formula of this compound is C11H10ClNO, and it has a molecular weight of 207.7 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Chloroquinolin-3-yl)ethan-1-ol can be synthesized through various synthetic routes. One common method involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. This reaction typically takes place in dimethyl sulfoxide (DMSO) solution under reflux conditions. The reaction of equimolar amounts of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of metal salts, such as silver salts, is crucial for achieving high selectivity and enhanced reaction rates. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroquinolin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline derivatives, while substitution reactions result in various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroquinolin-3-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antimalarial agents.
Medicine: Research has indicated that derivatives of this compound exhibit significant pharmacological properties, including antimicrobial, antimalarial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antimalarial effects. For example, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . Additionally, the compound’s ability to interact with cellular membranes and disrupt their integrity contributes to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroquinolin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound shares a similar quinoline structure but differs in the functional groups attached to the ring.
Hydroxychloroquine: An aminoquinoline derivative commonly used in the treatment of malaria and autoimmune diseases.
Chloroquine: Another aminoquinoline derivative with antimalarial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(2-chloroquinolin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZXSYIUHVITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7791562.png)
![2-[1-(4-Chlorophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxylicacid](/img/structure/B7791567.png)
![2-{2-[1-(4-Chlorophenyl)cyclopentyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7791574.png)


![[1-(4-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B7791600.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B7791607.png)




